molecular formula C26H29N3O3S B1225479 5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Numéro de catalogue B1225479
Poids moléculaire: 463.6 g/mol
Clé InChI: IRJCYQZNUUWHOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide is a member of benzamides.

Applications De Recherche Scientifique

Synthesis and Antiprion Activity

  • A study by Fiorino et al. (2012) demonstrated that benzamide derivatives, including compounds with structural features like 2-(1-pyrrolidinyl) and a benzamide scaffold, show promising antiprion activities. These compounds inhibited PrP(Sc) accumulation in infected cells and were identified as potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Synthesis for Radiopharmaceuticals

  • Bobeldijk et al. (1990) described the synthesis of (S)-BZM and (S)-IBZM, starting from 2,6-dimethoxybenzoic acid. These compounds are precursors for the preparation of radiopharmaceuticals like (S)-123I-IBZM, which can be used in medical imaging (Bobeldijk et al., 1990).

Potential in Cancer Treatment

  • Research by Hour et al. (2007) focused on synthesizing 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-pyrrolidinyl-2-aminobenzamide. These compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment (Hour et al., 2007).

Antipsychotic Potential

  • Högberg et al. (1990) synthesized compounds including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which demonstrated antidopaminergic properties. These compounds showed potential as antipsychotic agents, particularly with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Efficient Synthesis for Neuroleptic Applications

  • Mukherjee (1990) used Diethylaminosulfur trifluoride (DAST) in synthesizing fluorinated benzamide neuroleptics. This method provided an efficient synthesis pathway for potential neuroleptic drugs (Mukherjee, 1990).

Crystallographic Characterization

  • Yanagi et al. (2000) characterized two crystalline forms of a similar benzamide compound, highlighting the importance of understanding the structural and thermal properties of these compounds for pharmaceutical applications (Yanagi et al., 2000).

Propriétés

Nom du produit

5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Formule moléculaire

C26H29N3O3S

Poids moléculaire

463.6 g/mol

Nom IUPAC

N-benzhydryl-5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C26H29N3O3S/c1-28(2)33(31,32)22-15-16-24(29-17-9-10-18-29)23(19-22)26(30)27-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-16,19,25H,9-10,17-18H2,1-2H3,(H,27,30)

Clé InChI

IRJCYQZNUUWHOO-UHFFFAOYSA-N

SMILES canonique

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(dimethylsulfamoyl)-N-(diphenylmethyl)-2-(1-pyrrolidinyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.